molecular formula C18H16N4O3S B5569924 methyl 4-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}benzoate

methyl 4-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}benzoate

Cat. No.: B5569924
M. Wt: 368.4 g/mol
InChI Key: PBYYLYORMMQNCU-VXLYETTFSA-N
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Description

Methyl 4-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}benzoate is a synthetic organic compound featuring a benzimidazole core linked via a thioacetyl-carbohydrazonoyl bridge to a methyl benzoate ester. The benzimidazole moiety is a heterocyclic aromatic system known for its role in medicinal chemistry, particularly in antimicrobial, antiviral, and anticancer agents . The carbohydrazonoyl linkage adds conformational flexibility and may participate in chelation or redox processes. The methyl benzoate ester improves solubility in organic solvents, facilitating synthetic manipulation .

For instance, the compound could be synthesized via a multi-step process involving:

Benzimidazole formation: Condensation of o-phenylenediamine with a thioacetic acid derivative.

Carbohydrazonoyl coupling: Reaction with a hydrazine derivative to form the carbohydrazonoyl bridge.

Esterification: Attachment of the methyl benzoate group under acidic or basic conditions .

Properties

IUPAC Name

methyl 4-[(E)-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-25-17(24)13-8-6-12(7-9-13)10-19-22-16(23)11-26-18-20-14-4-2-3-5-15(14)21-18/h2-10H,11H2,1H3,(H,20,21)(H,22,23)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYYLYORMMQNCU-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, mechanisms of action, and various biological activities, supported by empirical data from recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with hydrazones derived from benzimidazole and thioacetylation. The detailed synthetic route can be outlined as follows:

  • Formation of Benzimidazole Derivative :
    • Reaction of 2-methylbenzimidazole with thioacetic acid to form the thioacetyl derivative.
  • Hydrazone Formation :
    • Condensation of the thioacetyl derivative with carbonohydrazide to form the hydrazone.
  • Final Esterification :
    • Esterification with methyl benzoate to yield the final product.

Antimicrobial Properties

Research indicates that compounds containing benzimidazole moieties exhibit significant antimicrobial activity. For instance, a study demonstrated that derivatives of benzimidazole showed potent antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the thioacetyl group in this compound enhances its lipophilicity, facilitating better penetration into bacterial membranes.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound induces apoptosis in cancer cell lines by disrupting microtubule dynamics, similar to other known antimitotic agents . This effect is attributed to its ability to interfere with cellular signaling pathways involved in cell proliferation and survival.

The proposed mechanism of action involves:

  • Inhibition of Microtubule Formation : The compound binds to tubulin, preventing polymerization into microtubules, which is crucial for mitosis.
  • Induction of Oxidative Stress : It may also induce oxidative stress in cancer cells, leading to increased reactive oxygen species (ROS) levels that trigger apoptotic pathways.

Data Summary

Biological ActivityEffectReference
AntimicrobialActive against S. aureus and E. coli
AnticancerInduces apoptosis in cancer cell lines
MechanismInhibits microtubule formation; induces oxidative stress

Case Studies

  • Antibacterial Study : A recent study assessed the antibacterial efficacy of various benzimidazole derivatives, including this compound. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial potential .
  • Anticancer Research : In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (70% at 50 µM), suggesting its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique structure distinguishes it from related derivatives.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological/Functional Relevance Synthesis Method Analytical Characterization
Target Compound Benzimidazole-thioacetyl-carbohydrazonoyl-methyl benzoate Hypothesized antimicrobial/antioxidant activity due to benzimidazole and sulfur groups Likely multi-step coupling and esterification (inferred) 1H NMR, HRMS (analogous to )
C1–C7 () Quinoline-piperazine-methyl benzoate Anticancer activity (quinoline’s DNA intercalation; piperazine enhances solubility) Crystallization from ethyl acetate 1H NMR, HRMS
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate () Benzimidazole with amino-ester side chain Potential CNS activity (flexible side chain for blood-brain barrier penetration) Schiff base formation with benzaldehyde Not specified
Tribenuron-methyl () Sulfonylurea-methyl benzoate Herbicide (inhibits acetolactate synthase) Sulfonylation and esterification Not specified

Key Comparisons :

Core Heterocycle: Quinoline (C1–C7): Exhibits planar aromaticity for DNA intercalation, often used in antimalarials and chemotherapeutics . Benzimidazole (Target Compound): Smaller heterocycle with nitrogen atoms enabling hydrogen bonding; widely used in antiparasitics (e.g., albendazole) .

Linker Groups: Piperazine (C1–C7): Enhances water solubility and bioavailability . Carbohydrazonoyl (Target Compound): May act as a chelating agent for metal ions or participate in redox reactions, useful in catalytic or antioxidant applications.

Halogenated Aryl Groups (C2–C4): Electron-withdrawing substituents (Br, Cl, F) in C2–C4 enhance stability and lipophilicity, favoring membrane penetration .

Applications: C1–C7: Optimized for anticancer activity via quinoline’s DNA interaction.

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